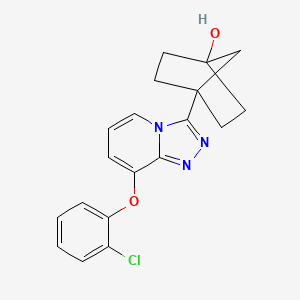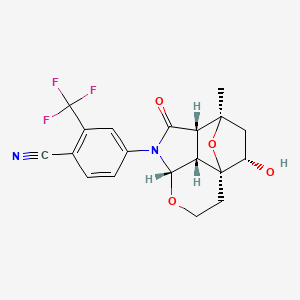
硼替比558/568 C12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bodipy 558/568 C12, also known as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is an orange-red fluorescent fatty acid. This compound is widely used as a synthetic precursor to various fluorescent phospholipids. Unlike other fluorophores such as pyrene, DPH, and NBD, Bodipy dyes are relatively insensitive to environmental changes and exhibit fluorescence in both aqueous and lipid environments .
科学研究应用
Bodipy 558/568 C12 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying lipid dynamics and interactions.
Biology: Employed in cellular imaging to monitor the localization and dynamics of lipid droplets in live cells.
Medicine: Utilized in diagnostic procedures to detect and analyze lipid-related disorders.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications .
作用机制
Target of Action
Bodipy 558/568 C12 is primarily targeted towards lipid droplets in cells . Lipid droplets are cellular organelles that store neutral lipids and have a crucial role in lipid metabolism. Bodipy 558/568 C12, being a fatty acid-conjugated fluorescent probe, is used to monitor the localization and dynamics of these lipid droplets in live cells .
Mode of Action
Bodipy 558/568 C12 interacts with its targets, the lipid droplets, by localizing the polar lipids in the cell to specifically stain the lipid droplets . This staining allows for the visualization and monitoring of lipid droplets in both live and fixed cells . The compound can pass through the cell membrane into the cell, enabling it to interact directly with its targets .
Pharmacokinetics
It is known that the compound can pass through the cell membrane, suggesting it has good cellular permeability . It is also recommended to be dissolved in high-quality anhydrous DMSO to attain a stock concentration up to 1 mM .
Result of Action
The primary result of Bodipy 558/568 C12’s action is the staining of lipid droplets, which allows for the visualization and monitoring of these structures in live cells . This enables researchers to study the localization and dynamics of lipid droplets, contributing to a better understanding of lipid metabolism and related cellular processes.
Action Environment
Bodipy 558/568 C12 is relatively environment insensitive and is fluorescent in both aqueous and lipid environments . It is recommended to store the compound in a freezer (-5°c to -30°c) and protect it from light to maintain its stability .
生化分析
Biochemical Properties
Bodipy 558/568 C12 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the localization of neutral lipids in the cell to specifically stain the lipid droplets . This property makes Bodipy 558/568 C12 a valuable tool for labeling live cells and fixed cells .
Cellular Effects
Bodipy 558/568 C12 has profound effects on various types of cells and cellular processes. It influences cell function by localizing the neutral lipids in the cell, thereby staining the lipid droplets . This process can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Bodipy 558/568 C12 is primarily through its ability to stain lipid droplets in cells . It exerts its effects at the molecular level by binding to neutral lipids within cells, which allows for the specific staining of lipid droplets .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Bodipy 558/568 C12 continues to display its fluorescent properties in both aqueous and lipid environments
Metabolic Pathways
Bodipy 558/568 C12 is involved in the metabolic pathways related to lipid metabolism. It interacts with neutral lipids within cells, leading to the specific staining of lipid droplets
Transport and Distribution
Bodipy 558/568 C12 is transported and distributed within cells and tissues by passing through the cell membrane into the cell . It interacts with neutral lipids within cells, which leads to the specific staining of lipid droplets .
Subcellular Localization
The subcellular localization of Bodipy 558/568 C12 is primarily within lipid droplets in cells . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity or function within cells is primarily related to its ability to stain lipid droplets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bodipy 558/568 C12 involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene with 2-thienyl and dodecanoic acid. The reaction typically occurs in the presence of a base such as sodium bicarbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature .
Industrial Production Methods: Industrial production of Bodipy 558/568 C12 follows similar synthetic routes but on a larger scale. The process involves the use of high-quality anhydrous solvents and controlled reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions: Bodipy 558/568 C12 primarily undergoes substitution reactions due to the presence of reactive sites on the boron and nitrogen atoms. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions include various substituted derivatives of Bodipy 558/568 C12, which can be used for further applications in fluorescence imaging and labeling .
相似化合物的比较
Bodipy 493/503: Another Bodipy dye with different excitation/emission maxima.
Nile Red: A fluorescent dye used for staining lipids.
DiI and DiR: Fluorescent dyes used for labeling cell membranes .
Uniqueness: Bodipy 558/568 C12 is unique due to its relative insensitivity to environmental changes and its ability to fluoresce in both aqueous and lipid environments. This makes it highly versatile for various applications in fluorescence imaging and labeling .
属性
IUPAC Name |
12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUIDILRCYWCMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BF2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What cellular process is Bodipy 558/568 C12 commonly used to study, and how does it achieve this?
A1: Bodipy 558/568 C12 is frequently employed in research to investigate steatosis, which is the abnormal retention of lipids within cells [, ]. This fluorescent dye exhibits an affinity for neutral lipids and readily integrates into lipid droplets, allowing researchers to visualize and quantify lipid accumulation in cells or tissues using fluorescence microscopy.
Q2: Can you provide an example from the provided research where Bodipy 558/568 C12 was used to assess the impact of a specific treatment on cells?
A2: In a study evaluating the potential toxicity of Valproic acid (VPA), researchers utilized Bodipy 558/568 C12 to monitor lipid accumulation in rat hepatocytes []. They observed that VPA treatment led to increased Bodipy 558/568 C12 accumulation, indicating steatosis. Further investigation revealed that while inducing the production of a specific VPA metabolite (VPA-G) attenuated lipid accumulation, inhibiting VPA-G formation did not significantly alter the steatosis induced by VPA. This suggests that VPA-G formation might play a role in mitigating VPA-induced steatosis, but other mechanisms are likely involved in VPA's impact on lipid metabolism.
Q3: Besides its use in studying steatosis, was Bodipy 558/568 C12 employed for other purposes in the provided research?
A3: Yes, in a case study examining paradoxical adipose hyperplasia (PAH) following cryolipolysis, researchers used Bodipy 558/568 C12 alongside other staining techniques []. This study aimed to characterize cellular changes in adipose tissue affected by PAH. The combined staining methods helped researchers observe that PAH tissue exhibited fewer viable cells, reduced interstitial cells, and fewer blood vessels compared to control tissue.
Q4: Based on the research provided, what can be inferred about the potential impact of cryolipolysis on adipose tissue?
A4: The research suggests that cryolipolysis, while intended to reduce fat, might lead to unintended consequences in some cases. The observation of fewer viable cells, reduced interstitial cells, and decreased vascularization in PAH tissue following cryolipolysis [] indicates that this procedure could induce more than just localized adipocyte death. Further research is needed to understand the long-term effects of cryolipolysis and the mechanisms behind PAH development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
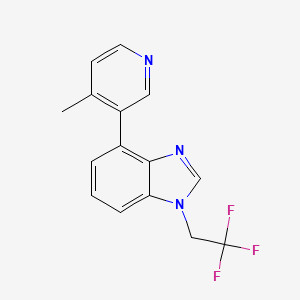
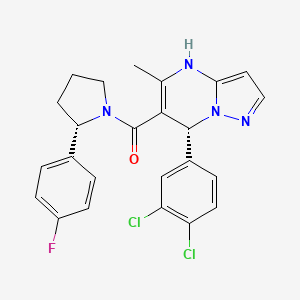
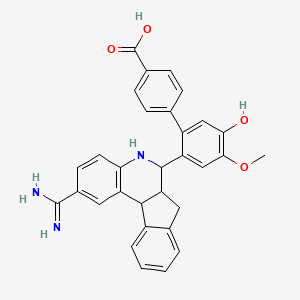

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
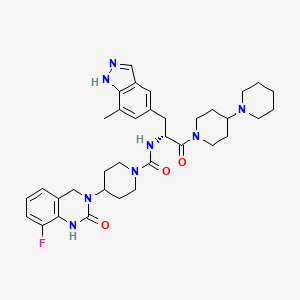

![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)

